Phosphine oxide, tripropyl-
Overview
Description
Phosphine oxide, tripropyl- is an organophosphorus compound with the molecular formula C₉H₂₁OP. It is a colorless liquid that is primarily used as a ligand in coordination chemistry and as an intermediate in organic synthesis . The compound is known for its stability and ability to form strong bonds with metals, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, tripropyl- can be synthesized through the oxidation of tripropylphosphine. This process typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen. The reaction is carried out under controlled conditions to ensure the complete conversion of tripropylphosphine to tripropylphosphine oxide .
Industrial Production Methods
In industrial settings, tripropylphosphine oxide is produced using similar oxidation methods but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to ensure safety and efficiency. The product is then purified through distillation or other separation techniques to obtain high-purity tripropylphosphine oxide .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, tripropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to tripropylphosphine under specific conditions.
Substitution: Phosphine oxide, tripropyl- can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Tripropylphosphine.
Substitution: Various substituted phosphine oxides.
Scientific Research Applications
Phosphine oxide, tripropyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of tripropylphosphine oxide involves its ability to form strong bonds with metal ions. This property makes it an effective ligand in coordination chemistry, where it stabilizes metal complexes and facilitates various chemical reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, influencing the reactivity and stability of the complexes it forms .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Another common phosphine oxide with a similar structure but different substituents.
Trimethylphosphine oxide: A smaller phosphine oxide with methyl groups instead of propyl groups
Uniqueness
Phosphine oxide, tripropyl- is unique due to its specific alkyl substituents, which influence its reactivity and stability. Compared to triphenylphosphine oxide, tripropylphosphine oxide is more flexible and less sterically hindered, making it suitable for different applications. Its properties also differ from those of trimethylphosphine oxide, which has a smaller molecular size and different reactivity .
Properties
IUPAC Name |
1-dipropylphosphorylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21OP/c1-4-7-11(10,8-5-2)9-6-3/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSAFILJOCMFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(CCC)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061732 | |
Record name | Phosphine oxide, tripropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1496-94-2 | |
Record name | Tripropylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1496-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripropylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tripropylphosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphine oxide, tripropyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine oxide, tripropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tripropylphosphine oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4XT573VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tripropylphosphine oxide in the oxidation of indoles?
A1: Tripropylphosphine oxide acts as a ligand in oxodiperoxomolybdenum complexes, specifically MoO(O2)2.O=PR3.L, where R = propyl. These complexes effectively oxidize indole substrates into various indolone products. The specific indolone product obtained depends on the substituents present on the indole substrate [].
Q2: Is there structural evidence for the formation of these oxodiperoxomolybdenum complexes with Tripropylphosphine oxide?
A2: Yes, the crystal structure of the complex containing Tripropylphosphine oxide as a ligand has been successfully determined using X-ray crystallography []. This provides strong evidence for the coordination of Tripropylphosphine oxide to the molybdenum center.
Q3: Besides its use in molybdenum complexes, are there other reported applications of Tripropylphosphine oxide?
A3: Tripropylphosphine oxide is a versatile ligand and can form complexes with various metal ions. Research has explored its coordination chemistry with a range of metal ions beyond molybdenum []. Additionally, thermochemical data like enthalpy and entropy of Tripropylphosphine oxide have been investigated, providing insights into its stability and potential applications in various chemical processes [].
Q4: Are there any known structural analogs of Tripropylphosphine oxide with reported applications in similar chemical reactions?
A4: Yes, researchers have explored other trialkylphosphine oxides as ligands in similar reactions. For example, Trimethylphosphine oxide, Triethylphosphine oxide, Tributylphosphine oxide, and even triarylphosphine oxides like Triphenylphosphine oxide have been investigated for their coordination chemistry and their role in catalyzing various chemical transformations [, ]. These studies provide valuable insights into the structure-activity relationships of these ligands and their potential in developing new catalytic systems.
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